molecular formula C14H16N2O4S2 B2554731 methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 1797971-05-1

methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2554731
CAS No.: 1797971-05-1
M. Wt: 340.41
InChI Key: UYFXSPGUBNEYMX-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a thiophene ring, a sulfonamide group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the sulfonamide and carbamate groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines.

Scientific Research Applications

Methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.

    Sulfonamide derivatives: Compounds such as sulfanilamide and sulfamethoxazole are well-known for their antimicrobial activities.

    Carbamate derivatives: Compounds like carbaryl and fenobucarb are used as insecticides.

Uniqueness

Methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is unique due to its combination of a thiophene ring, sulfonamide group, and carbamate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl N-[4-(2-thiophen-3-ylethylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-20-14(17)16-12-2-4-13(5-3-12)22(18,19)15-8-6-11-7-9-21-10-11/h2-5,7,9-10,15H,6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFXSPGUBNEYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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